2-(1-Aminocyclopropyl)benzoic acid chemical structure and properties
2-(1-Aminocyclopropyl)benzoic acid chemical structure and properties
Introduction
2-(1-Aminocyclopropyl)benzoic acid is a fascinating molecule that holds considerable interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural architecture, which combines a benzoic acid moiety with a constrained cyclopropylamine group, imparts distinct physicochemical properties and potential biological activities. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.
Chemical Structure and Core Properties
The fundamental identity of a chemical compound lies in its structure. 2-(1-Aminocyclopropyl)benzoic acid is characterized by a benzoic acid core substituted at the 2-position with a 1-aminocyclopropyl group. This arrangement of atoms and functional groups dictates its chemical behavior and interactions with biological systems.
Visualization of the Chemical Structure
Caption: Chemical structure of 2-(1-Aminocyclopropyl)benzoic acid.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These properties influence its solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(1-aminocyclopropyl)benzoic acid | |
| CAS Number | 123844-83-5 | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to have some solubility in organic solvents and aqueous solutions depending on pH. | |
| pKa | The carboxylic acid group will have a pKa around 4-5, and the amino group will have a pKa around 9-10. |
Synthesis Methodologies
The synthesis of 2-(1-aminocyclopropyl)benzoic acid and its derivatives often involves multi-step processes. A common strategy involves the construction of the cyclopropane ring, followed by the introduction of the amino group and subsequent modification of the benzoic acid moiety.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach. The causality behind this experimental choice is to build the core cyclopropane structure early in the synthesis, which is often a more challenging step, and then perform more standard functional group manipulations.
Caption: Generalized workflow for the synthesis of 2-(1-Aminocyclopropyl)benzoic acid.
Detailed Experimental Protocol: A Plausible Synthetic Route
Objective: To synthesize 2-(1-aminocyclopropyl)benzoic acid.
Materials:
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Methyl 2-bromobenzoate
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(1-ethoxycyclopropyl)tributylstannane
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Palladium catalyst (e.g., Pd(PPh3)4)
-
Toluene
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Hydrochloric acid
-
Sodium azide
-
Reducing agent (e.g., H2, Pd/C)
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Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
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Stille Coupling to form the cyclopropane ring:
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In a flame-dried flask under an inert atmosphere, dissolve methyl 2-bromobenzoate in toluene.
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Add (1-ethoxycyclopropyl)tributylstannane and the palladium catalyst.
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Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, and perform an aqueous workup to isolate the crude product, methyl 2-(1-ethoxycyclopropyl)benzoate. Purify by column chromatography.
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Causality: The Stille coupling is a reliable method for forming carbon-carbon bonds, in this case, attaching the cyclopropyl precursor to the benzene ring.
-
-
Hydrolysis of the enol ether to a ketone:
-
Dissolve the purified product from the previous step in a suitable solvent (e.g., acetone) and add aqueous hydrochloric acid.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the acid and extract the product, methyl 2-(1-oxocyclopropyl)benzoate, into an organic solvent. Dry and concentrate to obtain the ketone.
-
-
Reductive Amination:
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This step can be a multi-step process involving the formation of an oxime followed by reduction, or a direct reductive amination. For a more controlled synthesis, the formation of an intermediate that can be converted to the amine is often preferred.
-
-
Alternative: Synthesis from a Nitroacetate Precursor:
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A method described for the synthesis of 1-aminocyclopropane-1-carboxylic acid involves the reaction of a nitroacetate with a 1,2-dihaloethane.[2] A similar strategy could potentially be adapted.
-
-
Hydrolysis of the Ester:
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The final step would involve the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield 2-(1-aminocyclopropyl)benzoic acid.
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Self-Validating System: Each step of this proposed synthesis would be validated by standard analytical techniques. The structure and purity of the intermediates and the final product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12-13 | br s | 1H | COOH |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.2-7.6 | m | 3H | Ar-H |
| ~3.0-3.5 | br s | 2H | NH₂ |
| ~1.0-1.5 | m | 4H | Cyclopropyl-CH₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 | C | COOH |
| ~145 | C | Ar-C |
| ~130-135 | CH | Ar-CH |
| ~125-130 | CH | Ar-CH |
| ~40 | C | Cyclopropyl-C-N |
| ~15 | CH₂ | Cyclopropyl-CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3300-2500 | O-H stretch (carboxylic acid) |
| 1700-1680 | C=O stretch (carboxylic acid) |
| 1600, 1475 | C=C stretch (aromatic) |
Potential Applications and Biological Significance
Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The incorporation of the constrained aminocyclopropyl moiety can significantly influence the pharmacological profile of the parent benzoic acid molecule.
Rationale for Interest in Drug Development
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Structural Rigidity: The cyclopropyl group introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.
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Modulation of Physicochemical Properties: The amino and carboxylic acid groups can be modified to optimize solubility, lipophilicity, and other pharmacokinetic properties.
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Bioisosteric Replacement: The aminocyclopropyl group can act as a bioisostere for other functional groups, potentially leading to improved efficacy or reduced side effects.
Potential Therapeutic Areas
While specific biological activities for 2-(1-aminocyclopropyl)benzoic acid are not detailed in the provided search results, based on the activities of related benzoic acid derivatives, potential areas of investigation could include:
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Anti-inflammatory agents: Many benzoic acid derivatives exhibit anti-inflammatory properties.[4]
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Antimicrobial agents: Benzoic acid and its salts are well-known antimicrobial preservatives.[5][6][7][8]
-
Enzyme inhibitors: The specific geometry of the molecule may allow it to fit into the active site of certain enzymes.
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Modulators of Proteostasis: Some benzoic acid derivatives have been shown to modulate the activity of cellular protein degradation systems.[9]
Conclusion
2-(1-Aminocyclopropyl)benzoic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a benzoic acid scaffold and a constrained aminocyclopropyl group provides a platform for the design and synthesis of novel compounds with potentially valuable biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
References
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PubChem. 4-(1-Aminocyclopropyl)benzoic acid. National Center for Biotechnology Information. [Link]
- Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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Kumar, A., & Rajput, A. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 13(22), 3993–3996. [Link]
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Wikipedia. Benzoic acid. [Link]
- Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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Geronikaki, A., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5036. [Link]
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Snowhite Chemical. (2025). Benzoic Acid Supplier & Manufacturer | Uses, Properties, Applications. [Link]
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Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]
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